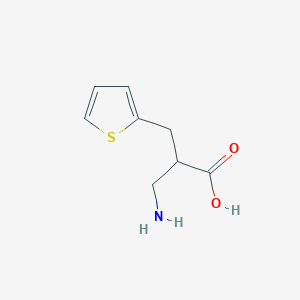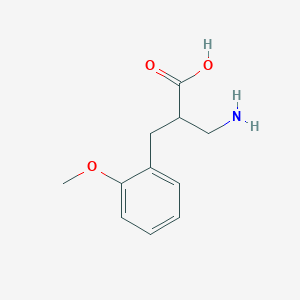
N-(4-Fluorobenzylidene)aniline
Descripción general
Descripción
N-(4-Fluorobenzylidene)aniline (FBNA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is used in a variety of scientific research applications and is also known by its common name, 4-Fluorobenzylideneaniline. FBNA is a colorless, volatile liquid with an aromatic odor, and is soluble in a range of organic solvents. It has a melting point of -78 °C and a boiling point of 174 °C.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
A new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by reduction, has been developed to prepare aniline oligomers. These oligomers were characterized for their spectroscopic properties, demonstrating potential applications in materials science due to their unique optical properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Biomolecular Labeling
Rapid oxime and hydrazone ligations with aromatic aldehydes, facilitated by aniline catalysis, have been shown to enable efficient labeling of peptides and proteins. This chemoselective ligation approach suggests significant implications for biomolecular research, including drug development and diagnostic applications (Dirksen & Dawson, 2008).
Structural, Vibrational, and Antimicrobial Activity Studies
Research on 4-Methoxy-N-(nitrobenzylidene)-aniline has delved into its structural and vibrational properties using FT-IR and Raman spectroscopy. The study also examined its antimicrobial activity, providing insights into the potential pharmaceutical and material science applications of such compounds (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).
Photochemistry of Related Compounds
Investigations into the photochemistry of N-(4-Dimethylaminobenzylidene) aniline have revealed unique properties, such as the ability to exhibit phosphorescence at low temperatures, which could be relevant for developing new photoluminescent materials or sensors (Ohta & Tokumaru, 1975).
Mesomorphic Characterizations
Studies on new nitro-laterally substituted azomethine derivatives, including N-4-fluorobenzylidene-4-(alkoxy)benzenamine, have explored their mesomorphic and optical properties. These findings have implications for the development of new liquid crystal materials with tailored thermal and physical properties (El-Atawy, Naoum, Al‐Zahrani, & Ahmed, 2021).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRONVWLCPZXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzylidene)aniline | |
CAS RN |
5676-81-3 | |
| Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



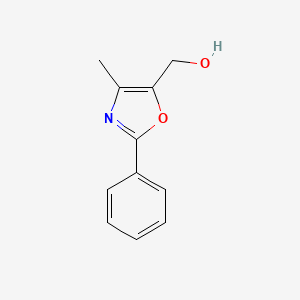
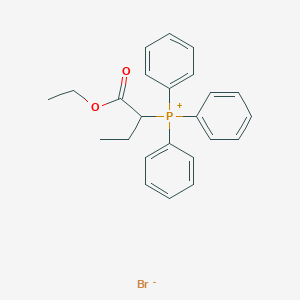
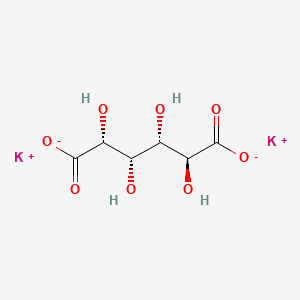
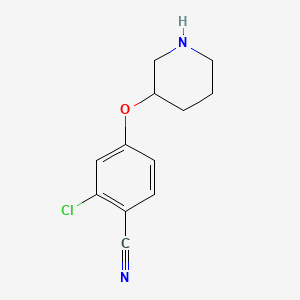
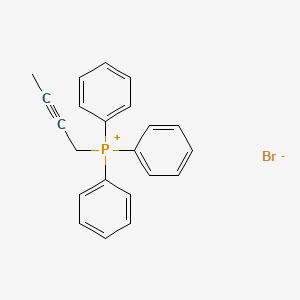
![2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B1630186.png)

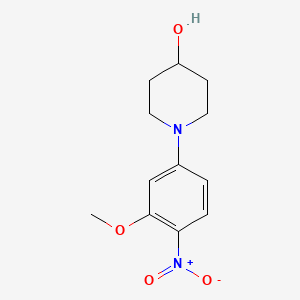
![Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1630190.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1630191.png)
